N'-(3-(2-Methoxyphenyl)-2-propenylidene)-2-(2-thienyl)acetohydrazide
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Overview
Description
N’-(3-(2-Methoxyphenyl)-2-propenylidene)-2-(2-thienyl)acetohydrazide is an organic compound that features a combination of methoxyphenyl and thienyl groups linked by an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-(2-Methoxyphenyl)-2-propenylidene)-2-(2-thienyl)acetohydrazide typically involves the condensation of 2-thienylacetic acid hydrazide with 3-(2-methoxyphenyl)-2-propenal. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(3-(2-Methoxyphenyl)-2-propenylidene)-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl and thienyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
N’-(3-(2-Methoxyphenyl)-2-propenylidene)-2-(2-thienyl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-(3-(2-Methoxyphenyl)-2-propenylidene)-2-(2-thienyl)acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-(2-Methoxyphenyl)-2-propenylidene)-2-(2-furyl)acetohydrazide
- N’-(3-(2-Methoxyphenyl)-2-propenylidene)-2-(2-pyridyl)acetohydrazide
Uniqueness
N’-(3-(2-Methoxyphenyl)-2-propenylidene)-2-(2-thienyl)acetohydrazide is unique due to the presence of both methoxyphenyl and thienyl groups, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it distinct from similar compounds.
Properties
Molecular Formula |
C16H16N2O2S |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C16H16N2O2S/c1-20-15-9-3-2-6-13(15)7-4-10-17-18-16(19)12-14-8-5-11-21-14/h2-11H,12H2,1H3,(H,18,19)/b7-4+,17-10+ |
InChI Key |
SDXSOQIFFNIAGF-CUQLSPFUSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=N/NC(=O)CC2=CC=CS2 |
Canonical SMILES |
COC1=CC=CC=C1C=CC=NNC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
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